
2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a pyrrole ring, a benzoyl group, a piperidine ring, a sulfonyl group, and an acetamide group. Each of these components is common in many organic compounds and has unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring might be introduced through a Paal-Knorr synthesis or similar method. The benzoyl and piperidine groups might be added through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and benzoyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized electrons. The piperidine ring is a non-aromatic six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring is electron-rich and might undergo electrophilic aromatic substitution. The amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide and sulfonyl groups would likely make it soluble in polar solvents.科学的研究の応用
Synthesis and Antibacterial Potentials
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate, have been explored for their antibacterial potentials. Notably, compound 8g with a 2-methylphenyl group showcased significant inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating the potential of such compounds in antibacterial applications (Iqbal et al., 2017).
Antimicrobial Activity of Piperidine Derivatives
A series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and tested for antimicrobial activity against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies suggested that substitutions on the benzhydryl ring and sulfonamide ring influenced antibacterial activity, with several compounds exhibiting potent antimicrobial activities, comparable to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).
Anticancer Applications
Tetrahydropyridine Derivatives as Anticancer Agents
The synthesis of novel anticancer agents remains a critical goal in medical research. Tetrahydropyridine (THP) ring moieties, being essential structures in various medicinal agents, have been the focus of synthesis efforts. Compounds consisting of reduced pyridine ring systems, such as N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, have been investigated for their anti-inflammatory and anticancer activities. One compound, in particular, demonstrated potent cytotoxicity against different breast cancer cell lines, highlighting the potential of THP derivatives in cancer treatment (Redda et al., 2011).
将来の方向性
特性
IUPAC Name |
N-methyl-2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-20-18(23)14-27(25,26)17-8-12-22(13-9-17)19(24)15-4-6-16(7-5-15)21-10-2-3-11-21/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDOMWCOJXBGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812519.png)
![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)
![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)
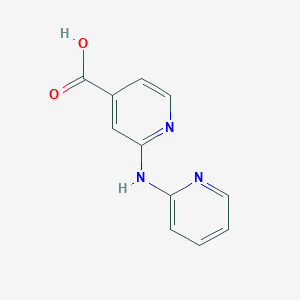
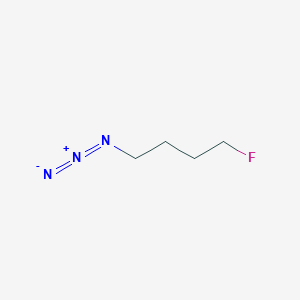
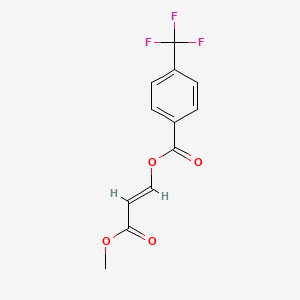
![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)
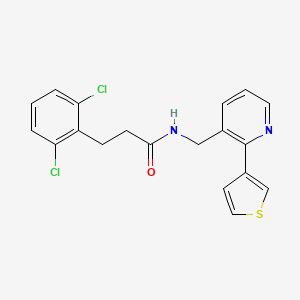
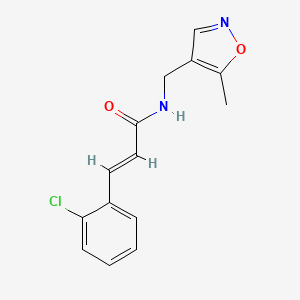
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)